molecular formula C15H21NO3 B037726 Tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 121006-53-9

Tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B037726
CAS No.: 121006-53-9
M. Wt: 263.33 g/mol
InChI Key: LPZJUPGMTPKDJO-UHFFFAOYSA-N
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Description

Tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a tert-butyl ester group, a methoxy group, and a dihydroquinoline core, making it a unique and versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the following steps:

    Formation of the dihydroquinoline core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Introduction of the methoxy group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.

    Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or a base catalyst like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroquinoline core, leading to the formation of quinoline derivatives.

    Reduction: Reduction of the compound can yield tetrahydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH₄).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The methoxy and tert-butyl groups can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-methoxyquinoline: Lacks the tert-butyl ester group, making it less lipophilic.

    Tert-butyl quinoline-1(2H)-carboxylate: Lacks the methoxy group, which may reduce its biological activity.

    3,4-dihydroquinoline-1(2H)-carboxylate: Lacks both the methoxy and tert-butyl groups, making it less versatile.

Uniqueness

Tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to the presence of both the methoxy and tert-butyl ester groups. These functional groups enhance the compound’s lipophilicity, binding affinity, and selectivity, making it a valuable molecule for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 6-methoxy-3,4-dihydro-2H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-9-5-6-11-10-12(18-4)7-8-13(11)16/h7-8,10H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZJUPGMTPKDJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60556992
Record name tert-Butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121006-53-9
Record name tert-Butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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